1-Propyl-1,4-diazepan-5-one is a chemical compound classified as a diazepan derivative, which is known for its diverse pharmacological properties. This compound features a diazepan ring, a structure characterized by a seven-membered ring containing two nitrogen atoms. The molecular formula of 1-propyl-1,4-diazepan-5-one is , and it has a molecular weight of approximately 155.22 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of anxiolytic and sedative agents.
Methods and Technical Details
The synthesis of 1-propyl-1,4-diazepan-5-one typically involves cyclization reactions that can be achieved through various synthetic routes. One common method includes the reaction of propylamine with diketones under controlled conditions to form the diazepan ring.
Structure and Data
The structural representation of 1-propyl-1,4-diazepan-5-one can be depicted using several chemical notation systems:
InChI=1S/C8H15N2O/c1-2-6-10-7-5-9-4-3-8(10)11/h9H,2-7H2,1H3
CCCN1CCNCCC1=O
The compound's structure consists of a propyl group attached to the nitrogen atom in the diazepan ring, with a carbonyl group at position five, contributing to its reactivity and pharmacological activity.
Reactions and Technical Details
1-Propyl-1,4-diazepan-5-one can participate in various chemical reactions:
The nature of these reactions allows for the modification of the diazepan structure, enabling the synthesis of various derivatives with potentially enhanced biological activity.
The mechanism of action for 1-propyl-1,4-diazepan-5-one is primarily related to its interaction with neurotransmitter systems in the brain:
Physical and Chemical Properties
The physical properties of 1-propyl-1,4-diazepan-5-one include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves under various conditions and its potential applications in pharmaceuticals.
Scientific Uses
1-Propyldiazepanone has significant applications in medicinal chemistry:
The seven-membered 1,4-diazepan-5-one core is constructed through ring-expansion cyclization or intramolecular lactamization. The Schmidt reaction of piperidin-4-ones with sodium azide under acidic conditions yields 1,4-diazepan-5-ones in a single step, leveraging the rearrangement of alkyl azides to isocyanates followed by nucleophilic capture [1]. Alternatively, Beckmann rearrangement of N-methyl piperidone oximes provides stereocontrolled access to diazepanone lactams, though harsh reaction conditions limit functional group tolerance [1]. For 1-propyl derivatives, N-protected piperidones (e.g., N-Boc-piperidin-4-one) undergo Schmidt reactions at 80–100°C in trifluoroacetic acid, achieving 65–78% yields after deprotection [1] [8].
Table 1: Cyclization Methods for 1,4-Diazepan-5-one Core Synthesis
Method | Reagents/Conditions | Yield Range | Key Advantage |
---|---|---|---|
Schmidt Reaction | NaN₃, TFA, 80°C | 65-78% | Single-step; moderate functional tolerance |
Beckmann Rearrangement | Oxime, H₂SO₄, Δ | 55-70% | Stereoselectivity |
HPA-Catalyzed Cyclization | H₅PMo₁₀V₂O₄₀, EtOH, reflux | 85-92% | Eco-friendly; high catalytic efficiency |
Heteropolyacid (HPA) catalysis offers a superior approach: Keggin-type catalysts like H₅PMo₁₀V₂O₄₀ facilitate enaminone-aldehyde condensations at reflux temperatures, forming diazepine cores in >90% yield within 2 hours. This method is optimal for electron-deficient substrates due to synergistic Brønsted acidity and redox properties [4] [6].
The N-propyl moiety is installed via alkylation of 1,4-diazepan-5-one or its precursors. Direct N-alkylation uses 1-bromopropane with K₂CO₃ in acetonitrile, achieving 70–85% yields. However, over-alkylation at both nitrogen sites necessitates careful stoichiometry control (1.2 equiv alkyl halide) [3] [8]. Reductive amination circumvents this issue: condensation of diazepanone with propionaldehyde followed by NaBH₄ reduction affords mono-propylated products in 88% yield with minimal dialkylation [6].
For acylative routes, propionyl chloride couples with 1,4-diazepane in dichloromethane using triethylamine, though subsequent borane reduction is required to convert the amide to the propyl group (overall yield: 62%) [5]. Solvent selection critically impacts efficiency: nitrile solvents (MeCN) enhance alkylation regioselectivity over halogenated alternatives by reducing N5- versus N1-competition [3].
Stereoselective synthesis targets R- or S-enantiomers for receptor-specific applications. Chiral phosphoric acids (e.g., TRIP) catalyze asymmetric cyclizations of N-acyliminium intermediates, delivering 3-substituted diazepanones with 80–90% ee [8]. For C-chiral centers, vanadium-substituted HPAs (e.g., H₆PMo₉V₃O₄₀) enable enantioselective ring-forming reactions via substrate-catalyst π-stacking, achieving 75% ee [4] [6].
Table 2: Catalytic Systems for Enantioselective Diazepanone Synthesis
Catalyst Type | Substrate Scope | Enantiomeric Excess | Mechanistic Basis |
---|---|---|---|
Vanadium-HPAs (H₅PMo₁₀V₂O₄₀) | Aryl/alkyl aldehydes | 70-75% ee | Redox-assisted π-Stacking |
Chiral Phosphoric Acids | N-Acyliminiums | 80-90% ee | Hydrogen-bond-directed cyclization |
Pd-BINAP Complexes | Prochiral enaminones | 65-78% ee | Allylic amination asymmetry |
Transition-metal complexes like Pd/BINAP facilitate asymmetric allylic alkylation, inserting chiral allyl groups at C3 with 78% ee, though competing N-alkylation reduces diastereopurity [8].
Industrial-scale production faces exotherm management during propylations and catalyst recovery in HPA-mediated cyclizations. Continuous flow systems mitigate these issues:
1-Propyl-1,4-diazepan-5-one serves as a synthon for bioactive analogs:
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9